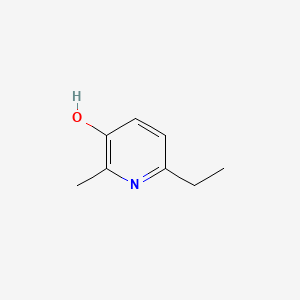

6-ethyl-2-methylpyridin-3-ol

Vue d'ensemble

Description

6-ethyl-2-methylpyridin-3-ol, also known as Emoxypine, is a chemical compound with the molecular formula C8H11NO. It is a derivative of pyridine and is known for its antioxidant and membrane-protective properties. This compound has been studied primarily in Russia and is used for its purported neuroprotective, anxiolytic, and anti-inflammatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methylpyridin-3-ol involves several steps. One common method includes the following steps :

Addition of Solid Acid to Propionic Anhydride: The reaction begins by adding solid acid to propionic anhydride, followed by stirring and heating.

Addition of 2-Methylfuran: Slowly, 2-methylfuran is added dropwise to the mixture, leading to the formation of 2-propionyl-5-methylfuran.

Reaction with Aqueous Ammonia and Ammonium Chloride: The 2-propionyl-5-methylfuran is then reacted with aqueous ammonia and ammonium chloride in the presence of a resin catalyst.

Filtration and Recrystallization: After the reaction, the catalyst is removed by filtration, and the solvent is removed by decompression. The product is then recrystallized using isopropanol and dried under vacuum to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of solid super acidic catalysts and three-phase transfer catalysts helps in achieving high yields and controlling pollution .

Analyse Des Réactions Chimiques

Types of Reactions

6-ethyl-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce different reduced derivatives .

Applications De Recherche Scientifique

6-ethyl-2-methylpyridin-3-ol has a wide range of scientific research applications :

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its antioxidant properties and its effects on cellular processes.

Medicine: It is used in the treatment of conditions such as ischemic stroke, chronic cerebral ischemia, and chronic heart failure due to its neuroprotective and antihypoxic effects.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 6-ethyl-2-methylpyridin-3-ol involves its antioxidant and membrane-protective effects . Key components of its mechanism include:

Inhibition of Lipid Peroxidation: It inhibits the oxidation of biomembrane lipids.

Activation of Antioxidant Enzymes: It increases the activity of enzymes like superoxide dismutase.

Inhibition of Free Radicals: It inhibits free radicals during the synthesis of prostaglandins.

Regulation of Lipid Content: It increases the content of polar lipids and reduces the cholesterol/phospholipids ratio.

Comparaison Avec Des Composés Similaires

6-ethyl-2-methylpyridin-3-ol is unique due to its specific combination of antioxidant and membrane-protective properties . Similar compounds include:

Pyridoxine (Vitamin B6): Shares structural similarities but has different biological functions.

Thioctic Acid Derivatives: Known for their antioxidant properties but differ in their specific mechanisms of action.

Piracetam: A nootropic with different pharmacological effects compared to this compound.

Propriétés

IUPAC Name |

6-ethyl-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-5-8(10)6(2)9-7/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMHERRLMJDWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195233 | |

| Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42451-07-0 | |

| Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042451070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-ETHYL-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W522N65A4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

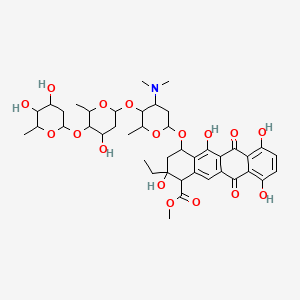

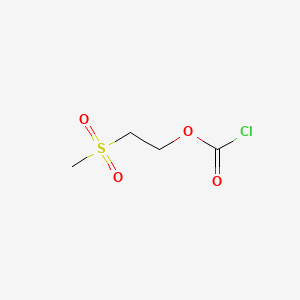

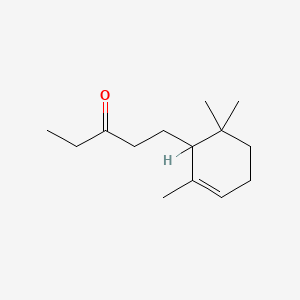

Feasible Synthetic Routes

Q1: What is the evidence for the neuroprotective effects of 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate in ischemic stroke?

A: Research suggests that 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate may have neuroprotective properties. In a rat model of ischemic stroke induced by occlusion of the left middle cerebral artery, treatment with 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate led to observable regenerative processes in the ischemic brain tissue [, ]. This suggests a potential therapeutic benefit of the compound in mitigating the damaging effects of stroke.

Q2: How does the duration of treatment with 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate influence its neuroprotective effects?

A: The study investigating the effects of 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate in the rat stroke model compared two treatment durations: 6 days and 12 days [, ]. The results indicated that both treatment durations led to regenerative processes in the damaged brain tissue. Notably, the 12-day treatment period demonstrated greater effectiveness, suggesting that the neuroprotective effects of the compound might be time-dependent and potentially enhanced with longer treatment durations.

Q3: What are the limitations of the current research on 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate in ischemic stroke?

A: The current research on 2-methyl-6-ethyl-3-hydroxypyridine hemisuccinate and its potential in treating ischemic stroke primarily relies on preclinical animal models [, ]. While these studies provide valuable insights, further research, including clinical trials, is necessary to confirm these findings in humans and determine the compound's safety, efficacy, and optimal dosing regimens for potential therapeutic applications in stroke patients.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1218634.png)